molecular formula C9H18ClNO2 B12296167 Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride

Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride

Cat. No.: B12296167
M. Wt: 207.70 g/mol
InChI Key: FCTFNYQBCMDTBK-UHFFFAOYSA-N
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Description

Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride is a chemical compound with a molecular formula of C8H15NO2·HCl. It is a white to almost white powder or crystalline substance. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride typically involves the esterification of cis-4-amino-1-methyl-cyclohexanecarboxylic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • cis-4-amino-1-methyl-cyclohexanecarboxylic acid
  • ethyl cis-4-amino-1-methyl-cyclohexanecarboxylate

Uniqueness

Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Biological Activity

Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate; hydrochloride (CAS No. 100707-54-8) is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • InChI Key : NHAYDXCUCXRAMF-UHFFFAOYSA-N
  • Log P (octanol-water partition coefficient) : Varies between 0.0 to 1.48 depending on the method used for calculation, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes .

Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate; hydrochloride has been studied for its interactions with various biological targets:

  • Receptor Modulation : This compound has shown potential in modulating receptor activity, particularly in the context of the autotaxin enzyme, which plays a role in lysophosphatidic acid (LPA) signaling pathways. This modulation can influence cellular processes such as proliferation and migration .
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways in bacteria .
  • Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in certain cancer cell lines, suggesting a possible role in cancer therapy. The mechanisms may involve apoptosis induction and necrosis under specific conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Receptor ModulationAutotaxin enzyme modulation
CytotoxicityInduction of apoptosis in cancer cells
Membrane InteractionDisruption of membrane integrity

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of methyl cis-4-amino-1-methyl-cyclohexanecarboxylate; hydrochloride against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by these pathogens.

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The mechanism was linked to apoptosis and necrosis pathways, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 4-amino-1-methylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(8(11)12-2)5-3-7(10)4-6-9;/h7H,3-6,10H2,1-2H3;1H

InChI Key

FCTFNYQBCMDTBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)N)C(=O)OC.Cl

Origin of Product

United States

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